1-Iod-4-prop-2-enoxybenzol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

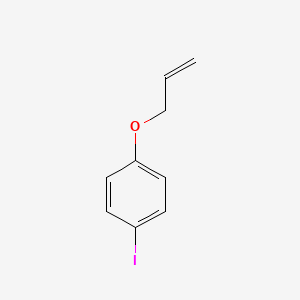

1-Iodo-4-prop-2-enoxybenzene is a useful research compound. Its molecular formula is C9H9IO and its molecular weight is 260.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Iodo-4-prop-2-enoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Iodo-4-prop-2-enoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese neuer Verbindungen

“1-Iod-4-prop-2-enoxybenzol” kann aus 4-tert-Octylphenol durch Bromierung, Benzyl-Schutz und Halogenaustauschreaktion synthetisiert werden . Diese Methode bietet die Vorteile einer verbesserten Ausbeute und einer einfachen Reinigung .

Studie von Lösungsmitteln und Liganden in der Halogenaustauschreaktion

Die Auswirkungen von Lösungsmitteln und Liganden in der Halogenaustauschreaktion, die Teil des Syntheseprozesses von “this compound” ist, wurden im Detail untersucht . Diese Forschung kann zur Optimierung des Syntheseprozesses beitragen.

Ullmann-Kupplungsreaktion

Das synthetisierte “this compound” wurde auf seine Anwendung in der Ullmann-Kupplungsreaktion zur Herstellung von "1-Benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzol" untersucht . Dies zeigt sein Potenzial zur Herstellung neuer Verbindungen durch Kupplungsreaktionen.

Charakterisierung neuer Verbindungen

Die neu synthetisierten Verbindungen aus “this compound” wurden durch IR, GC, 1H-NMR, 13C-NMR, GC–MS und HRMS charakterisiert . Dies zeigt seine Anwendung im Bereich der

Safety and Hazards

When handling 1-Iodo-4-prop-2-enoxybenzene, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Biochemische Analyse

Biochemical Properties

1-Iodo-4-prop-2-enoxybenzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. The iodine atom in the compound can participate in halogen bonding, which is a type of non-covalent interaction that can influence the binding affinity and specificity of enzymes and proteins. For instance, 1-Iodo-4-prop-2-enoxybenzene has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 can lead to the modulation of enzyme activity, affecting the overall metabolic pathways in which these enzymes are involved .

Cellular Effects

The effects of 1-Iodo-4-prop-2-enoxybenzene on cellular processes are diverse and depend on the type of cells being studied. In cancer cell lines, this compound has been observed to induce apoptosis, a process of programmed cell death, by activating specific signaling pathways. For example, 1-Iodo-4-prop-2-enoxybenzene can influence the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression that promote cell death. Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall energy balance within the cell.

Molecular Mechanism

At the molecular level, 1-Iodo-4-prop-2-enoxybenzene exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. The iodine atom in the compound can form halogen bonds with amino acid residues in the active sites of enzymes, leading to either inhibition or activation of the enzyme’s catalytic activity. For instance, the interaction of 1-Iodo-4-prop-2-enoxybenzene with cytochrome P450 enzymes can result in the inhibition of their activity, thereby affecting the metabolism of other substrates. Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Iodo-4-prop-2-enoxybenzene can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. The long-term effects of 1-Iodo-4-prop-2-enoxybenzene on cellular function can vary depending on the duration of exposure. Prolonged exposure to the compound has been associated with changes in cellular morphology and function, including alterations in cell cycle progression and increased oxidative stress .

Dosage Effects in Animal Models

The effects of 1-Iodo-4-prop-2-enoxybenzene in animal models are dose-dependent, with varying outcomes observed at different dosages. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant adverse effects, including hepatotoxicity and nephrotoxicity. In rodent models, a threshold effect has been observed, where doses above a certain level result in a marked increase in toxicity. These findings highlight the importance of careful dosage optimization when using 1-Iodo-4-prop-2-enoxybenzene in experimental settings .

Metabolic Pathways

1-Iodo-4-prop-2-enoxybenzene is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. The compound can undergo oxidative metabolism, leading to the formation of various metabolites that can further participate in biochemical reactions. The presence of the iodine atom in the compound can influence the metabolic flux, affecting the overall levels of metabolites within the cell. Additionally, 1-Iodo-4-prop-2-enoxybenzene can interact with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH), which plays a crucial role in the redox reactions involved in its metabolism .

Transport and Distribution

The transport and distribution of 1-Iodo-4-prop-2-enoxybenzene within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transporters. Once inside the cell, 1-Iodo-4-prop-2-enoxybenzene can bind to intracellular proteins, influencing its localization and accumulation. Studies have shown that the compound can accumulate in specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of 1-Iodo-4-prop-2-enoxybenzene is an important factor in determining its activity and function. The compound can be targeted to specific cellular compartments through the presence of targeting signals or post-translational modifications. For example, the interaction of 1-Iodo-4-prop-2-enoxybenzene with mitochondrial proteins can lead to its accumulation in the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound can be localized to the nucleus, where it can interact with transcription factors and influence gene expression .

Eigenschaften

IUPAC Name |

1-iodo-4-prop-2-enoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6H,1,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCYLOWOVAYQNAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348428 |

Source

|

| Record name | benzene, 1-iodo-4-(2-propenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13997-71-2 |

Source

|

| Record name | benzene, 1-iodo-4-(2-propenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B1298468.png)